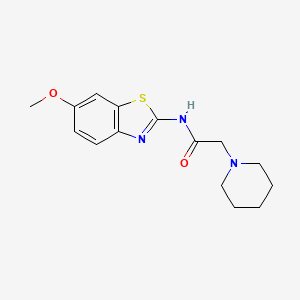![molecular formula C13H13N5O2 B5503015 N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)
N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.10692467 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Recent studies have focused on the synthesis of derivatives related to N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide and evaluating their biological activities. A novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamides and related compounds were synthesized and tested for their antimicrobial properties. These compounds showed significant activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus fumigatus and Candida albicans. The in vitro cytotoxic properties were also investigated using brine shrimp bioassay, and several compounds demonstrated good cytotoxic activities (Devi, Shahnaz, & Prasad, 2022).
Characterization and Structural Analysis
Another focus in the research of such compounds is the characterization and structural analysis. A novel compound with the benzimidazole moiety was synthesized, and its structure was determined using various techniques including elemental analysis, IR, NMR, and mass spectrometry. The study provided insights into the tautomeric ratios and coupling constants of the compound's isomers (Ying-jun, 2012).
Anticancer Activity
The synthesis and evaluation of benzimidazole derivatives for potential anticancer activities have been a significant area of research. Studies have synthesized and tested various benzimidazole derivatives for their cytotoxic or antiproliferative activity against different human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and cervical carcinoma cell lines. These studies are crucial for understanding the potential therapeutic applications of these compounds (Varshney et al., 2015).
Antimicrobial and Molluscicidal Activities
Research has also been conducted on the antimicrobial and molluscicidal activities of new benzimidazole derivatives. These studies involve synthesizing a series of compounds and evaluating their effectiveness against various microbial strains and mollusks. Such research contributes to the development of new antimicrobial agents and pest control substances (Nofal, Fahmy, & Mohamed, 2002).
Green Synthesis and MRSA Inhibition
Recent advancements in green chemistry have led to the synthesis of N-substituted benzimidazole derivatives. These compounds have shown significant potency against Methicillin Resistant Staphylococcus aureus (MRSA), a major concern in healthcare settings. This research highlights the importance of environmentally friendly synthesis methods in developing new antibacterial agents (Chaudhari et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-(1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-3-18-10-7-5-4-6-9(10)15-13(18)11-12(14-8(2)19)17-20-16-11/h4-7H,3H2,1-2H3,(H,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDWHHXMXJHNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B5502983.png)





